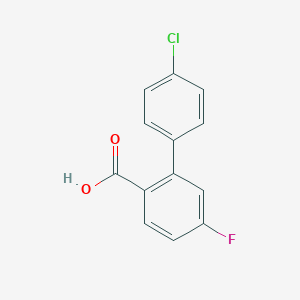
2-(5-Fluoro-2-methylphenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Fluoro-2-methylphenyl)benzoic acid, also known as 5-Fluoro-2-methylbenzoic acid or FMBA, is an organic compound widely used in research laboratories for a variety of applications. It is a white, crystalline solid that is insoluble in water, but soluble in organic solvents. FMBA is a versatile compound that can be used in a variety of laboratory experiments, including synthesis of organic molecules, biochemistry, and pharmacology.
科学的研究の応用
FMBA is widely used in scientific research for a variety of applications. It is often used as a reagent in organic synthesis, as it has a high reactivity and can be used in a variety of reactions. FMBA is also used in biochemistry and pharmacology research, as it can be used to study the structure and function of proteins and enzymes. Additionally, FMBA can be used as an inhibitor of certain enzymes, such as cyclooxygenase-2, which is involved in inflammation and pain perception.
作用機序
The mechanism of action of FMBA is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2. By blocking the activity of this enzyme, FMBA can reduce inflammation and pain perception. In addition, FMBA has been shown to act as an inhibitor of certain proteins involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
FMBA has been shown to have a variety of biochemical and physiological effects. In addition to its role as an enzyme inhibitor, FMBA has been shown to have anti-inflammatory and analgesic effects. It has also been shown to have antifungal and antibacterial effects, as well as the ability to modulate the expression of certain genes. Additionally, FMBA has been shown to have the ability to inhibit certain types of cancer cell growth.
実験室実験の利点と制限
The main advantage of using FMBA in laboratory experiments is its versatility. It can be used in a variety of reactions and can be used to study a variety of biochemical and physiological processes. Additionally, FMBA is relatively inexpensive and easy to obtain. However, there are some limitations to using FMBA in laboratory experiments. For example, it is not very soluble in water, so it is not suitable for use in aqueous solutions. Additionally, FMBA is not very stable, so it must be handled and stored carefully.
将来の方向性
There are a number of potential future directions for research involving FMBA. One potential direction is to further explore its role as an inhibitor of certain enzymes and proteins involved in inflammation, pain perception, and cancer cell growth. Additionally, further research could be done to explore the potential of FMBA as a therapeutic agent for the treatment of various diseases. Additionally, research could be done to explore the potential of FMBA as a tool for drug delivery, as it has been shown to have the ability to cross cell membranes and enter the cytoplasm. Finally, further research could be done to explore the potential of FMBA as a tool for organic synthesis, as it has a high reactivity and can be used in a variety of reactions.
合成法
FMBA can be synthesized using a variety of methods, including the reaction of 5-fluoro-2-methylbenzene and o-chlorobenzoic acid in an acidic medium. This reaction produces a salt of the acid, which can then be purified and crystallized to obtain the desired product. Other methods of synthesis include the reaction of 5-fluoro-2-methylbenzene and o-nitrobenzoic acid, or the reaction of 5-fluoro-2-methylbenzene and o-bromobenzoic acid.
特性
IUPAC Name |
2-(5-fluoro-2-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-6-7-10(15)8-13(9)11-4-2-3-5-12(11)14(16)17/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYPGTYQOCQYKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681144 |
Source


|
| Record name | 5'-Fluoro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1184071-14-4 |
Source


|
| Record name | 5'-Fluoro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














